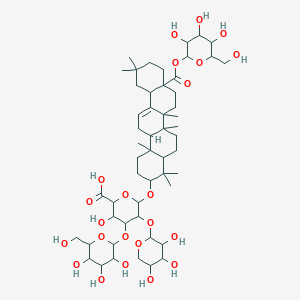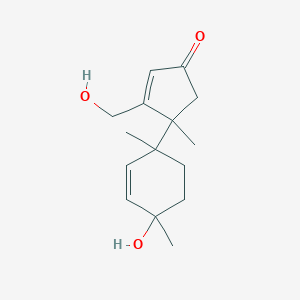
FS4 toxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FS4 Toxin, also known as toxin FS4, belongs to the class of organic compounds known as tertiary alcohols. Tertiary alcohols are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom R3COH (R not H ). FS4 Toxin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, FS4 toxin is primarily located in the cytoplasm and membrane (predicted from logP).
4-(4-hydroxy-1,4-dimethyl-2-cyclohexen-1-yl)-3-(hydroxymethyl)-4-methyl-2-cyclopenten-1-one is a tertiary alcohol.
Aplicaciones Científicas De Investigación
Military Importance and Biological Warfare
FS4 toxin, like other natural toxins and their synthetic analogs, has been examined for its potential use in military and biological warfare contexts. Research in this area focuses on the characteristics, properties, and potential applications of these toxins for military purposes and public order, such as riot suppression. The study by Pitschmann and Hon (2016) delves into this aspect, highlighting the historical and contemporary concepts of toxin applications in military scenarios.
Biomedical and Therapeutic Applications
FS4 toxin research has also led to developments in biomedical applications. Toxins have been used as tools for understanding systems biology and developing potential drug candidates for various diseases. The work of James et al. (2004) illustrates this by showing how toxins have been used to create animal models for human diseases, study molecular action modes, and develop antidotes that neutralize their action.
Detection and Biosensor Development
Advancements in biosensor technology, particularly fluorescence-based biosensors, have been crucial in detecting and quantifying the toxicity of toxins like FS4. These biosensors, as described by Sharma et al. (2018), offer sensitive and specific means to monitor toxins at extremely low levels, especially in food safety applications.
Nanotechnology and Drug Delivery
Nanowire-based technologies have been explored for delivering toxins like FS4 into cells. Kwon et al. (2007) investigated the use of silica nanowires for introducing toxins into bovine and human cells, demonstrating the potential of nanotechnology in toxin delivery and therapeutic applications Kwon et al. (2007).
Toxinology and Information Resources
Toxinology, the study of substances produced by organisms like the FS4 toxin, encompasses the taxonomy, interpretation, and information resources about various toxins. Wexler et al. (2015) provide guidelines for assessing the quality of studies in toxinology and characterizing the toxicity of toxins Wexler et al. (2015).
Propiedades
Fórmula molecular |
C15H22O3 |
|---|---|
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
4-(4-hydroxy-1,4-dimethylcyclohex-2-en-1-yl)-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C15H22O3/c1-13(4-6-14(2,18)7-5-13)15(3)9-12(17)8-11(15)10-16/h4,6,8,16,18H,5,7,9-10H2,1-3H3 |
Clave InChI |
MKMOUQVTTUPKSO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C=C1)(C)O)C2(CC(=O)C=C2CO)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



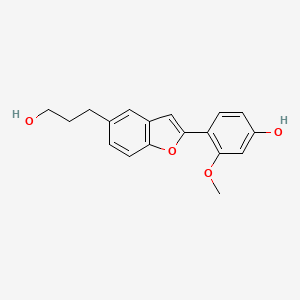
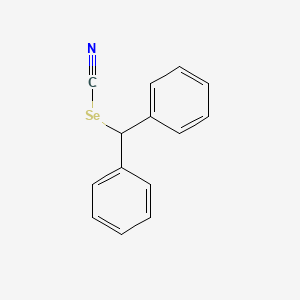
![3a-(hydroxymethyl)-6,8a,8b-trimethyl-3,4a,7,8-tetrahydro-1H-cyclopenta[b][1]benzofuran-2-one](/img/structure/B1252507.png)
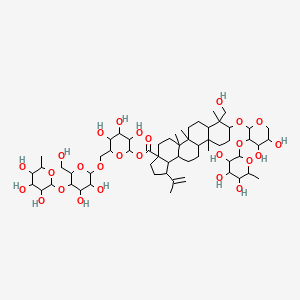
![6-Methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1252512.png)
![(2S,7S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3,6,7-tetrahydrofuro[3,2-h]isochromen-9-one](/img/structure/B1252514.png)
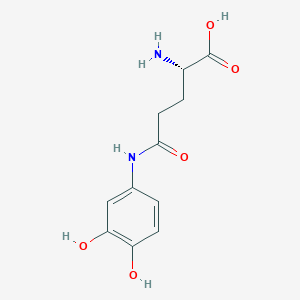

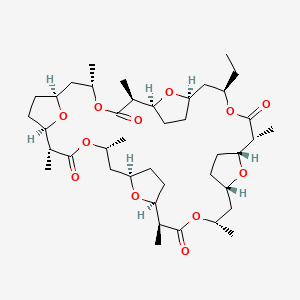
![(1S,3R,8R,11R,12S,15R,16R)-15-[(2R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1252522.png)

![(1S,2S,3R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252526.png)
